N-[(E)-1-(8-hydroxy-5-nitroquinolin-7-yl)-3-phenylprop-2-enyl]-2-methylpropanamide
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Overview
Description
N-[(E)-1-(8-hydroxy-5-nitroquinolin-7-yl)-3-phenylprop-2-enyl]-2-methylpropanamide is a complex organic compound that features a quinoline core with various functional groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(8-hydroxy-5-nitroquinolin-7-yl)-3-phenylprop-2-enyl]-2-methylpropanamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Nitration and Hydroxylation: The quinoline core is then nitrated and hydroxylated to introduce the nitro and hydroxyl groups at the 5 and 8 positions, respectively.
Formation of the Enyl Chain: The enyl chain is introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the enyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(8-hydroxy-5-nitroquinolin-7-yl)-3-phenylprop-2-enyl]-2-methylpropanamide can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Products include quinoline ketones and carboxylic acids.
Reduction: Products include quinoline amines.
Substitution: Products include halogenated or nitrated quinolines.
Scientific Research Applications
N-[(E)-1-(8-hydroxy-5-nitroquinolin-7-yl)-3-phenylprop-2-enyl]-2-methylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for its potential anticancer properties and its ability to inhibit certain enzymes.
Industry: Used in the development of new materials and as a catalyst in organic synthesis
Mechanism of Action
The mechanism of action of N-[(E)-1-(8-hydroxy-5-nitroquinolin-7-yl)-3-phenylprop-2-enyl]-2-methylpropanamide involves its interaction with various molecular targets:
Antimicrobial Action: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes.
Anticancer Action: It induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and inhibiting key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A simpler analog with similar antimicrobial properties.
Nitroxoline: Another quinoline derivative with potent antimicrobial activity.
Chloroquine: A quinoline-based antimalarial drug with different pharmacological properties.
Uniqueness
N-[(E)-1-(8-hydroxy-5-nitroquinolin-7-yl)-3-phenylprop-2-enyl]-2-methylpropanamide is unique due to its combination of functional groups, which confer both antimicrobial and anticancer properties. Its enyl chain and amide group also provide additional sites for chemical modification, enhancing its versatility in research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(E)-1-(8-hydroxy-5-nitroquinolin-7-yl)-3-phenylprop-2-enyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-14(2)22(27)24-18(11-10-15-7-4-3-5-8-15)17-13-19(25(28)29)16-9-6-12-23-20(16)21(17)26/h3-14,18,26H,1-2H3,(H,24,27)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEUKFRNQWHJKL-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C=CC1=CC=CC=C1)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC(/C=C/C1=CC=CC=C1)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.